molecular formula C9H9N3O3 B010443 1-(3-Nitrophenyl)imidazolidin-2-one CAS No. 108857-45-0

1-(3-Nitrophenyl)imidazolidin-2-one

Cat. No. B010443
M. Wt: 207.19 g/mol
InChI Key: RTPRBBVFDDGLFS-UHFFFAOYSA-N
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Description

“1-(3-Nitrophenyl)imidazolidin-2-one” is a chemical compound that belongs to the class of imidazolidin-2-ones . It is a metabolite of ethylenethiourea (ETU), a decomposition product of the ethylenebis (dithiocarbamate) (EBDC) fungicides . It can be used as a reactant for the synthesis of Chiral microporous materials from achiral precursors .


Synthesis Analysis

Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . Substituted imidazolidin-2-ones are also important synthetic intermediates that can be transformed into a broad variety of complex structures . The synthesis of imidazolidin-2-ones from cyclic precursors is less common, since it has a number of limitations: multi-stage process, low product yield, and the inability to obtain large series . Cyclization of acyclic starting materials is the main approach to the synthesis of imidazolidin-2-ones .


Chemical Reactions Analysis

The acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones . The proposed method makes it quite easy to introduce the desired pharmacophore group into position 4 of the imidazolidine ring .

properties

IUPAC Name

1-(3-nitrophenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c13-9-10-4-5-11(9)7-2-1-3-8(6-7)12(14)15/h1-3,6H,4-5H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPRBBVFDDGLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301690
Record name 2-imidazolidinone, 1-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrophenyl)imidazolidin-2-one

CAS RN

108857-45-0
Record name 2-imidazolidinone, 1-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-nitrophenyl isocyanate (50 mmoles), 2-oxazolidinone (50 mmoles) and anhydrous AlCl3 (40 mg, 0.3 mmole) is heated at 195° C. for 6 hours with stirring. The reaction mixture is dissolved in dichloromethane and the resulting solution is washed with water twice. The dichloromethane solution is dried and evaporated and the residue distilled at reduced pressure. The distillate is recrystallized from hot hexane to give a yield of 33 percent of the desired product, m.p. 158° C-160° C.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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